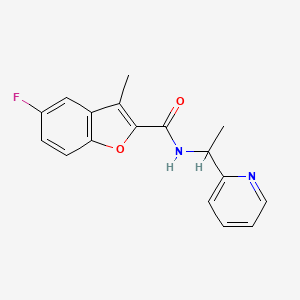
5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide, also known as PNU-22394 or PNU-22394A, is a synthetic compound that has been studied for its potential use in treating various medical conditions. This compound belongs to the class of benzofuran derivatives and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide is not fully understood. However, it has been suggested that 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. Additionally, 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression and cell proliferation.
Biochemical and Physiological Effects:
5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, reduction of oxidative stress and inflammation in the brain, and improvement of cardiovascular function. Moreover, 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide has been shown to modulate various signaling pathways involved in cell proliferation, survival, and differentiation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide in lab experiments is its ability to modulate various signaling pathways involved in disease pathogenesis. Additionally, 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development. However, one of the limitations of using 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide. One of the potential areas of application is in the treatment of cancer, where 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide may be used in combination with other anticancer agents to enhance their efficacy. Additionally, 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide may be studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to elucidate the exact mechanism of action of 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide and its potential side effects in humans.
Conclusion:
In conclusion, 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide is a synthetic compound that has shown promising results in preclinical studies for its potential use in treating various medical conditions. Its ability to modulate various signaling pathways involved in disease pathogenesis makes it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and potential side effects in humans.
Synthesis Methods
The synthesis of 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-methylbenzofuran with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 2-pyridylethylamine. The final step involves the introduction of a fluorine atom at the 5-position of the benzofuran ring using a fluorinating agent.
Scientific Research Applications
5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide has been studied for its potential use in treating various medical conditions, including cancer, neurological disorders, and cardiovascular diseases. In preclinical studies, 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide has shown anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide has been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.
properties
IUPAC Name |
5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-10-13-9-12(18)6-7-15(13)22-16(10)17(21)20-11(2)14-5-3-4-8-19-14/h3-9,11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUQTKAOURTIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC(C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7454843.png)
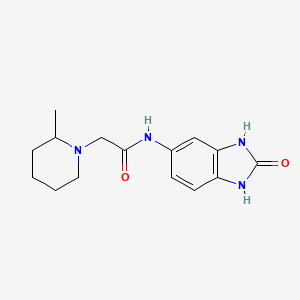
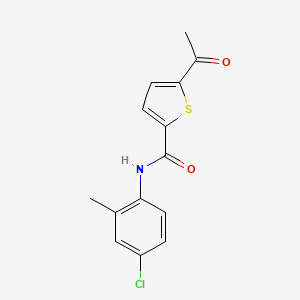
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7454878.png)
![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7454882.png)
![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)
![1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)
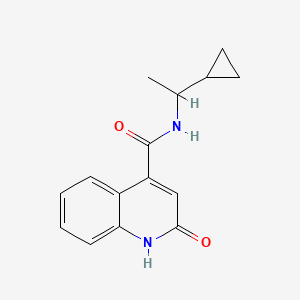
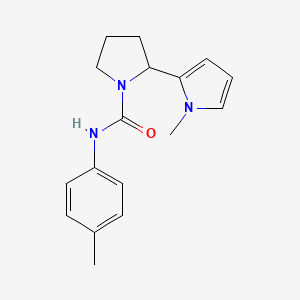
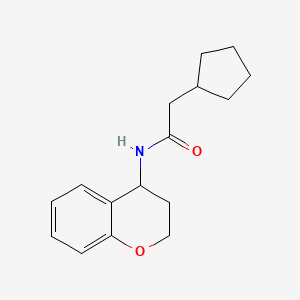
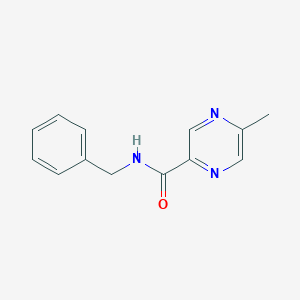
![N-[3-(benzimidazol-1-yl)propyl]-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide](/img/structure/B7454956.png)
![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)